molecular formula C14H19N B7966478 2',3'-Dihydro-1'H-spiro[cyclohexane-1,4'-quinoline]

2',3'-Dihydro-1'H-spiro[cyclohexane-1,4'-quinoline]

Numéro de catalogue: B7966478
Poids moléculaire: 201.31 g/mol
Clé InChI: JTXGABDSAOENNB-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

2',3'-Dihydro-1'H-spiro[cyclohexane-1,4'-quinoline] is a spirocyclic compound featuring a cyclohexane ring fused to a partially hydrogenated quinoline moiety. This structure confers unique stereochemical and electronic properties, making it valuable in medicinal chemistry and materials science. The spiro junction restricts conformational flexibility, which can enhance binding specificity in biological targets . Synthetically, it is often prepared via multi-step protocols involving Michael additions, annulations, or cyclization reactions, as demonstrated in the synthesis of related compounds like 6',8'-dimethoxy derivatives (e.g., 22a and 22b, yields 49–59%) . Spectroscopic characterization (IR, NMR, HRMS) confirms its structural integrity, with key signals corresponding to the cyclohexane and dihydroquinoline moieties .

Propriétés

IUPAC Name

spiro[2,3-dihydro-1H-quinoline-4,1'-cyclohexane]
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N/c1-4-8-14(9-5-1)10-11-15-13-7-3-2-6-12(13)14/h2-3,6-7,15H,1,4-5,8-11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTXGABDSAOENNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(CC1)CCNC3=CC=CC=C23
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 2’,3’-Dihydro-1’H-spiro[cyclohexane-1,4’-quinoline] typically involves the reaction of cyclohexanone with an appropriate quinoline derivative under acidic conditions. One common method includes the use of methanesulfonic acid (MsOH) as a catalyst in methanol (MeOH) under reflux conditions .

Industrial Production Methods: Industrial production of this compound may involve bulk synthesis techniques, including continuous flow reactors to ensure consistent quality and yield. The use of high-purity starting materials and optimized reaction conditions is crucial for large-scale production .

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: KMnO₄ in acidic medium.

    Reduction: NaBH₄ in ethanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide (NaOH).

Major Products:

Applications De Recherche Scientifique

2’,3’-Dihydro-1’H-spiro[cyclohexane-1,4’-quinoline] has diverse applications in scientific research:

Mécanisme D'action

The mechanism of action of 2’,3’-Dihydro-1’H-spiro[cyclohexane-1,4’-quinoline] involves its interaction with specific molecular targets, such as enzymes or receptors. The spiro structure allows for unique binding interactions, which can modulate the activity of these targets. Pathways involved may include inhibition of enzyme activity or alteration of receptor signaling .

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

Structural Variations and Substituent Effects

  • Cyclohexane vs. However, this strain may reduce stability compared to the cyclohexane counterpart . 6'-Methoxy-2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline] (CAS: 885269-27-2) introduces methoxy and isoquinoline groups, altering electronic properties and solubility .
  • Substituent Modifications: Methoxy groups (e.g., 6',8'-dimethoxy derivatives 22a and 22b) enhance solubility in polar solvents and influence hydrogen-bonding interactions, as evidenced by IR peaks at ~1209 cm⁻¹ (C–O stretching) .

Physicochemical Properties

  • Solubility: Hydrochloride salts (e.g., cyclopropane derivatives) exhibit improved aqueous solubility due to ionic character . Methoxy-substituted spiroquinolines show enhanced solubility in organic solvents like EtOAc/hexane mixtures .
  • Thermal Stability :
    • Cyclohexane-based spiro compounds (e.g., 22a) are typically oils at room temperature, while cyclopropane analogs (e.g., 7'-chloro derivatives) may decompose at elevated temperatures due to ring strain .

Activité Biologique

2',3'-Dihydro-1'H-spiro[cyclohexane-1,4'-quinoline] is a heterocyclic compound characterized by its unique spiro structure, which consists of two interconnected rings. This compound has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities, particularly in anticancer and antimicrobial applications.

  • Molecular Weight : 201.31 g/mol
  • IUPAC Name : spiro[2,3-dihydro-1H-quinoline-4,1'-cyclohexane]
  • InChI Key : JTXGABDSAOENNB-UHFFFAOYSA-N

Synthesis

The synthesis of 2',3'-Dihydro-1'H-spiro[cyclohexane-1,4'-quinoline] typically involves the reaction of cyclohexanone with a quinoline derivative under acidic conditions. A common method employs methanesulfonic acid as a catalyst in methanol under reflux conditions, allowing for efficient formation of the desired spiro compound.

Anticancer Properties

Recent studies have highlighted the potential of 2',3'-Dihydro-1'H-spiro[cyclohexane-1,4'-quinoline] as an effective anticancer agent. It has been shown to selectively inhibit cyclin-dependent kinase 2 (CDK2), which plays a crucial role in cell cycle regulation. This selectivity is significant because it allows for targeted therapy against tumors that are resistant to traditional CDK4/6 inhibitors .

Case Studies and Experimental Findings

  • In Vitro Studies :
    • The compound demonstrated cytotoxic activity against various cancer cell lines, including LNCaP and PC3, with IC50 values ranging from 1.2 to 3.5 µM. This indicates a strong potential for further development as an anticancer drug .
  • In Vivo Studies :
    • In animal models, particularly using P388-inoculated mice and HCT116 xenograft BALB/c nude mice, the compound exhibited significant anticancer activity with a therapeutic index estimated at ≥2.5. The treatment resulted in a T/C ratio close to 60% on day 8 post-treatment completion, suggesting effective tumor growth inhibition .

Antimicrobial Activity

In addition to its anticancer properties, 2',3'-Dihydro-1'H-spiro[cyclohexane-1,4'-quinoline] has been evaluated for antimicrobial effects. Preliminary results indicate that it possesses activity against various bacterial strains, making it a candidate for further research in infectious disease treatment.

The biological activity of 2',3'-Dihydro-1'H-spiro[cyclohexane-1,4'-quinoline] is attributed to its ability to interact with specific molecular targets within cells:

  • CDK Inhibition : The compound's preferential inhibition of CDK2 over other cyclins suggests it may disrupt cell cycle progression in cancer cells effectively.
  • Receptor Modulation : Its unique spiro structure allows for distinctive binding interactions that could modulate receptor signaling pathways involved in cell proliferation and survival.

Comparison with Similar Compounds

Compound NameStructure TypeBiological Activity
2',4'-Dihydro-1'H-spiro[cyclohexane-1,3'-quinoline]SpirocyclicModerate anticancer
3',4'-Dihydro-1'H-spiro[cyclohexane-1,2'-quinoline]SpirocyclicAntimicrobial
Spiro[cyclohexane-1,2'-quinoline] derivativesSpirocyclicVariable activity

The uniqueness of 2',3'-Dihydro-1'H-spiro[cyclohexane-1,4'-quinoline] lies in its specific chemical structure that imparts distinct properties beneficial for drug development.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.